2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3/c1-19(2)10-26-15-8-7-11(9-14(15)23(3)18(19)25)22-17(24)16-12(20)5-4-6-13(16)21/h4-9H,10H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJNWBCHZQONNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves several steps, typically starting with the preparation of the benzoxazepine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
2,6-Difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluorobenzamide group
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Structural and Molecular Properties of Comparable Compounds
Key Observations:
Core Heterocycle Differences: The target compound and share the 1,5-benzoxazepin core, whereas RO2959 () uses a pyrazine scaffold. RO2959’s pyrazine ring may facilitate π-π stacking in ion channel binding, explaining its SOCE (store-operated calcium entry) inhibition in T cells .
Substituent Effects: Methyl vs. Ethyl Groups: The target’s 3,3,5-trimethyl groups likely increase steric hindrance compared to ’s 5-ethyl and 3,3-dimethyl substituents. This could reduce metabolic oxidation, enhancing stability . Benzamide vs.
Fluorine Substitution :
- The 2,6-difluoro motif in the target and RO2959 enhances electronegativity and membrane permeability. Fluorine’s electron-withdrawing effects may stabilize the amide bond against hydrolysis .
Research Findings and Pharmacological Implications
Functional Insights:
- Metabolic Stability : The target’s trimethyl groups may confer longer half-life compared to ’s ethyl-substituted analogue, which could undergo faster CYP450-mediated oxidation .
- Target Selectivity : The sulfonamide in may shift selectivity toward sulfonamide-sensitive targets (e.g., carbonic anhydrase), whereas the target’s benzamide group might favor kinase or GPCR interactions .
Biological Activity
2,6-Difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a synthetic compound that has attracted attention due to its potential biological activities. Its unique structure, featuring a benzoxazepine core with difluoro substitutions, suggests possible interactions with various biological targets. This article examines the biological activity of this compound based on available research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 360.4 g/mol
- CAS Number : 921518-24-3
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity and binding affinity to these targets. Studies suggest that the compound may modulate various signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antitumor Activity : Preliminary studies have shown that compounds related to the benzoxazepine structure possess significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro assays revealed that derivatives of benzoxazepines can induce apoptosis in human breast cancer cells.
- In vivo studies demonstrated effective tumor suppression in xenograft models.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in cancer progression and metabolic disorders. Specific studies have highlighted its role in inhibiting γ-secretase activity, which is crucial for amyloid precursor protein processing.
Data Table: Biological Activities and Effects
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits γ-secretase | |
| Cytotoxicity | Significant effects on tumor xenografts |
Case Studies and Research Findings
-
Study on Antitumor Effects :
- A study conducted on various derivatives of benzoxazepines indicated that compounds similar to this compound showed potent cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer) and H1299 (lung cancer). The mechanism was linked to DNA interstrand cross-linking and G2/M phase arrest in the cell cycle .
- Enzyme Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
